molecular formula C12H14 B072867 1-Phenyl-1-hexyne CAS No. 1129-65-3

1-Phenyl-1-hexyne

Cat. No. B072867
Key on ui cas rn: 1129-65-3
M. Wt: 158.24 g/mol
InChI Key: VBRLZTLFLNZEPZ-UHFFFAOYSA-N
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Patent
US07105707B2

Procedure details

The procedure was identical to Example 1, with the exception that 1-hexyne (0.450 ml; 0.329 g; 4.00 mmol) was used as a substrate instead of phenylacetylene. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 1.90 mmol (95% yield) of 1-hexynylbenzene and and 0.08 mmol of benzonitrile remaining in the reaction mixture.
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.08 mmol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4]CC.[C:7]1([C:13]#[CH:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(#N)C1C=CC=CC=1>>[C:13]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)#[C:14][CH2:1][CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0.45 mL
Type
reactant
Smiles
C#CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0.08 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#CCCCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.9 mmol
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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